1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-
CAS No.:
Cat. No.: VC16947909
Molecular Formula: C31H31Cl2N5O4
Molecular Weight: 608.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H31Cl2N5O4 |
|---|---|
| Molecular Weight | 608.5 g/mol |
| IUPAC Name | 3-[4-[1-[[2-(6,7-dichloro-2-oxoquinoxalin-1-yl)acetyl]-methylamino]-2-morpholin-4-ylethyl]phenyl]-N-methylbenzamide |
| Standard InChI | InChI=1S/C31H31Cl2N5O4/c1-34-31(41)23-5-3-4-22(14-23)20-6-8-21(9-7-20)28(18-37-10-12-42-13-11-37)36(2)30(40)19-38-27-16-25(33)24(32)15-26(27)35-17-29(38)39/h3-9,14-17,28H,10-13,18-19H2,1-2H3,(H,34,41) |
| Standard InChI Key | VVSAPIDRRVMKFJ-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(CN3CCOCC3)N(C)C(=O)CN4C5=CC(=C(C=C5N=CC4=O)Cl)Cl |
Introduction
The compound 1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- is a complex organic molecule with a molecular formula of C31H31Cl2N5O4 and a molecular weight of 608.5 g/mol . It is identified by the PubChem CID 24863522 and has several synonyms, including CHEMBL507691 and SCHEMBL2947837 .
Biological Activity
While specific biological activities of 1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- are not reported, quinoxaline derivatives are known to exhibit various pharmacological activities, including anticancer and antimicrobial effects . The presence of morpholine and biphenyl moieties suggests potential interactions with biological targets, but detailed studies are lacking.
Research Findings and Future Directions
Given the limited information available on this specific compound, future research should focus on its synthesis, purification, and biological evaluation. Understanding its interactions with biological systems could reveal potential therapeutic applications.
Data Table: Chemical Identifiers
| Identifier | Value |
|---|---|
| Molecular Formula | C31H31Cl2N5O4 |
| Molecular Weight | 608.5 g/mol |
| PubChem CID | 24863522 |
| InChI | InChI=1S/C31H31Cl2N5O4/c1-34-31(41)23-5-3-4-22(14-23)20-6-8-21(9-7-20)28(18-37-10-12-42-13-11-37)36(2)30(40)19-38-27-16-25(33)24(32)15-26(27)35-17-29(38)39/h3-9,14-17,28H,10-13,18-19H2,1-2H3,(H,34,41) |
| InChIKey | VVSAPIDRRVMKFJ-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(CN3CCOCC3)N(C)C(=O)CN4C5=CC(=C(C=C5N=CC4=O)Cl)Cl |
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